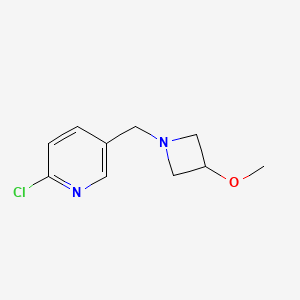

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine

Übersicht

Beschreibung

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro group at the second position and a 3-methoxy-azetidin-1-ylmethyl group at the fifth position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment to the Pyridine Ring: The azetidin-1-ylmethyl group is then attached to the pyridine ring through nucleophilic substitution reactions, often using a suitable leaving group such as a halide.

Chlorination: The final step involves the chlorination of the pyridine ring at the second position, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce ketones, aldehydes, or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development:

The compound serves as a crucial building block in the synthesis of various therapeutic agents. Its structural features enable it to interact with biological targets such as receptors and enzymes, making it valuable in developing drugs for neurological disorders, inflammation, and other diseases. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems and inflammatory pathways.

Case Study:

A study highlighted the synthesis of a series of compounds derived from 2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine that exhibited significant activity against specific enzyme targets involved in disease pathways. The results indicated that modifications to the azetidine ring enhanced binding affinity and selectivity towards the target enzymes.

Materials Science

Polymer Synthesis:

this compound has been utilized in creating novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve thermal stability and conductivity, making it suitable for advanced material applications.

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Conductivity | Improved |

| Mechanical Strength | Increased |

Biological Studies

Biochemical Probes:

The compound acts as a probe in biochemical assays to investigate enzyme activity and receptor binding. Its ability to selectively bind to certain biological targets allows researchers to study complex biological processes more effectively.

Research Findings:

Recent literature has documented the use of this compound in studying its interaction with specific protein targets. For example, it was found to inhibit a particular enzyme involved in metabolic pathways, suggesting its potential use as a biochemical tool for further research.

Industrial Applications

Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals and intermediates. Its unique chemical properties facilitate various reactions that are critical for synthesizing other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine: Unique due to the presence of both a chloro group and a 3-methoxy-azetidin-1-ylmethyl group.

2-Chloro-5-(azetidin-1-ylmethyl)-pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.

2-Chloro-5-(3-methoxy-pyrrolidin-1-ylmethyl)-pyridine:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Overview

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine is an organic compound belonging to the pyridine class, characterized by a chloro group at the second position and a 3-methoxy-azetidin-1-ylmethyl group at the fifth position. This unique structure may confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H13ClN2O

- Molecular Weight : 212.68 g/mol

- CAS Number : 1360056-00-3

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may influence various biochemical pathways, leading to potential therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .

Anticancer Properties

The compound's structure positions it as a candidate for anticancer research. Similar pyridine derivatives have been evaluated for their antiproliferative effects against several cancer cell lines, including breast (MCF-7), liver (SK-Hep-1), and gastric (NUGC-3) cancers. The biological activity often correlates with structural features such as substituents on the pyridine ring .

Research Findings

A summary of relevant studies exploring the biological activity of similar compounds is presented below:

| Compound Name | Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Compound A | Antiproliferative | 6.46 μM | SK-Hep-1 |

| Compound B | Antimicrobial | 2 μg/ml | S. aureus |

| Compound C | Cytotoxic | 16.23 μM | U937 |

Note: The above table highlights findings from studies on related compounds, illustrating the potential biological activities that may also apply to this compound.

Case Studies

Recent investigations into the biological properties of pyridine derivatives have yielded promising results:

- Anticancer Evaluation : A study assessed various substituted pyridines for their ability to inhibit cell proliferation in cancer models, revealing that certain substitutions significantly enhance potency against specific cancer types .

- Antimicrobial Screening : In vitro assays demonstrated that several pyridine derivatives had MIC values comparable to standard antibiotics, indicating potential as new antimicrobial agents .

Eigenschaften

IUPAC Name |

2-chloro-5-[(3-methoxyazetidin-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-14-9-6-13(7-9)5-8-2-3-10(11)12-4-8/h2-4,9H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUHPRAZHSOIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.